molecular formula C9H13NO3S B8633377 2-Methoxy-N,N-dimethylbenzenesulfonamide

2-Methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B8633377
M. Wt: 215.27 g/mol
InChI Key: NRYXMONQHLINER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to 2-Methoxy-N,N-dimethylbenzenesulfonamide exhibit significant biological activity against cancer cell lines. Notably, sulfonamides have shown cytotoxic effects against various cancer types, including:

  • HeLa Cells : In vitro studies have demonstrated that sulfonamides can inhibit microtubule polymerization, leading to apoptosis in cancer cells.
  • MCF7 Cells : Another study highlighted the effectiveness of these compounds in reducing cell viability in breast cancer models.

A detailed study on the mechanism of action revealed that these compounds may target tubulin, disrupting mitotic processes essential for cancer cell proliferation.

Enzyme Inhibition Studies

This compound has potential applications as an enzyme inhibitor. It has been investigated for its effects on various enzymes relevant to metabolic disorders:

  • α-Glucosidase Inhibition : Compounds with similar structures have been synthesized and screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : The compound's derivatives have also been evaluated for their potential to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound involved treating murine models with the compound. The results indicated:

  • Tumor Growth Reduction : Treated groups showed a significant decrease in tumor size compared to control groups.
  • Increased Survival Rates : The survival rate of treated mice was higher, suggesting the compound's potential as a therapeutic agent in cancer treatment.

The mechanism was attributed to enhanced apoptosis mediated by the activation of p53 pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized various derivatives of this compound and tested them against α-glucosidase and acetylcholinesterase:

  • α-Glucosidase IC50 Values : The most potent derivatives exhibited IC50 values ranging from 50 to 200 nM, indicating strong inhibitory activity.
  • Acetylcholinesterase Activity : Some derivatives also showed promising results with IC50 values under 100 nM, suggesting their potential in treating Alzheimer's disease.
ActivityCell Line/ModelIC50 (nM)Comments
MCF7 Cell ViabilityBreast Cancer<100Significant reduction observed
HeLa Cell ViabilityCervical Cancer<150Induces apoptosis
α-Glucosidase InhibitionEnzyme Assay50-200Effective against carbohydrate metabolism
Acetylcholinesterase InhibitionEnzyme Assay<100Potential for Alzheimer's treatment

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-methoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-7-5-4-6-8(9)13-3/h4-7H,1-3H3

InChI Key

NRYXMONQHLINER-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

72 ml (144 mmol, 3 eq) of a 2 M solution of dimethylamine in tetrahydrofuran were added dropwise to a solution of 9.90 g (47.9 mmol, 1 eq) of 2-methoxybenzenesulfonyl chloride in 300 ml of tetrahydrofuran at 0° C. under nitrogen. After 30 minutes, the reaction medium was hydrolyzed with water, and ethyl acetate was added. The organic phase was again washed with water, and then dried over anhydrous sodium sulfate, filtered and concentrated. 8.78 g of product were obtained in the form of a brown oil. Yield=85%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.